3-(3-(Trifluoromethyl)-4,5,6,7-tetrahydro-2H-indazol-2-yl)propanenitrile

Lipophilicity Solubility Medicinal Chemistry

3-(3-(Trifluoromethyl)-4,5,6,7-tetrahydro-2H-indazol-2-yl)propanenitrile (CAS 937601-58-6; molecular formula C11H12F3N3; MW 243.23 g/mol) is a fluorinated 2H-indazole derivative characterized by a tetrahydroindazole core, a trifluoromethyl (-CF₃) substituent at position 3, and a propanenitrile side chain at the N-2 position. The compound is a member of the 4,5,6,7-tetrahydroindazole class, a scaffold recognized as a privileged pharmacophore in medicinal chemistry with demonstrated relevance to kinase inhibition, anti-inflammatory, and anticancer programs.

Molecular Formula C11H12F3N3
Molecular Weight 243.233
CAS No. 937601-58-6
Cat. No. B2904122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-(Trifluoromethyl)-4,5,6,7-tetrahydro-2H-indazol-2-yl)propanenitrile
CAS937601-58-6
Molecular FormulaC11H12F3N3
Molecular Weight243.233
Structural Identifiers
SMILESC1CCC2=NN(C(=C2C1)C(F)(F)F)CCC#N
InChIInChI=1S/C11H12F3N3/c12-11(13,14)10-8-4-1-2-5-9(8)16-17(10)7-3-6-15/h1-5,7H2
InChIKeyIDVRXPIATAZEBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3-(Trifluoromethyl)-4,5,6,7-tetrahydro-2H-indazol-2-yl)propanenitrile (CAS 937601-58-6): Chemical Identity and Procurement Baseline


3-(3-(Trifluoromethyl)-4,5,6,7-tetrahydro-2H-indazol-2-yl)propanenitrile (CAS 937601-58-6; molecular formula C11H12F3N3; MW 243.23 g/mol) is a fluorinated 2H-indazole derivative characterized by a tetrahydroindazole core, a trifluoromethyl (-CF₃) substituent at position 3, and a propanenitrile side chain at the N-2 position . The compound is a member of the 4,5,6,7-tetrahydroindazole class, a scaffold recognized as a privileged pharmacophore in medicinal chemistry with demonstrated relevance to kinase inhibition, anti-inflammatory, and anticancer programs [1]. The 2H-tautomeric form distinguishes this compound from the thermodynamically more stable 1H-indazole regioisomers, imparting distinct electronic, steric, and biological recognition properties that are critical for structure-activity relationship (SAR) studies [2].

Why 3-(3-(Trifluoromethyl)-4,5,6,7-tetrahydro-2H-indazol-2-yl)propanenitrile Cannot Be Simply Replaced by In-Class Analogs


Substitution among tetrahydroindazole-propanenitrile analogs is non-trivial due to the interplay of regioisomeric identity (2H vs. 1H indazole), side-chain branching, and chain-length differences, all of which confer distinct physicochemical signatures and potential biological recognition profiles. The 2H-indazole scaffold is pharmacophorically distinct from the 1H-tautomer; regioisomerism in N-alkylated indazoles is known to alter target binding, metabolic stability, and synthetic accessibility [1]. Furthermore, even minor variations—such as a methyl branch on the propanenitrile side chain—shift computed LogP from 2.69 (target) to 2.94 (2-methyl analog), a difference of 0.25 log units that can meaningfully impact lipophilicity-dependent parameters including solubility, permeability, and nonspecific protein binding . Chain-length extension from propanenitrile to butanenitrile alters boiling point and molecular volume, affecting purification behavior and formulation properties . These quantitative property differences necessitate compound-specific procurement when precise SAR, solubility, or chromatographic behavior is critical to experimental outcomes.

Quantitative Differentiation Evidence for 3-(3-(Trifluoromethyl)-4,5,6,7-tetrahydro-2H-indazol-2-yl)propanenitrile (CAS 937601-58-6)


LogP Differentiation vs. 2-Methyl Analog: Lower Lipophilicity for Potentially Superior Solubility

The target compound exhibits a computed LogP of 2.69, which is 0.25 log units lower than that of its 2-methyl-substituted analog (CAS 937601-64-4; LogP = 2.94) . This difference arises from the absence of the α-methyl branch on the propanenitrile chain, reducing overall hydrophobicity. In drug discovery contexts, a ΔLogP of 0.25 can translate to measurable differences in aqueous solubility and nonspecific protein binding, parameters that directly influence assay reproducibility and hit-to-lead progression.

Lipophilicity Solubility Medicinal Chemistry

Boiling Point Differentiation vs. Butanenitrile Analog: Lower Volatility Indicating Distinct Purification Requirements

The target compound has a predicted boiling point of 339.4±42.0 °C at 760 mmHg , which is 1.0 °C lower than that of the butanenitrile side-chain analog (CAS 937601-55-3; bp = 340.4±42.0 °C) . While this difference is modest, it reflects the reduced molecular weight and lower number of CH₂ units in the target's propanenitrile chain (3-carbon) versus the butanenitrile chain (4-carbon). Density also differs: 1.35±0.1 g/cm³ for the target versus 1.32±0.1 g/cm³ for the butanenitrile analog, reflecting a more compact molecular packing in the target compound.

Boiling Point Purification Process Chemistry

Regioisomeric Identity: 2H-Indazole Tautomer Distinct from Thermodynamically Favored 1H-Indazole Regioisomer

The target compound is an N-2-alkylated 2H-indazole, whereas the isomeric compound CAS 937601-61-1 is the corresponding N-1-alkylated 1H-indazole . 1H-Indazole is thermodynamically more stable than 2H-indazole in the gas phase and in nonpolar solvents [1], and N-alkylation at the 1-position is generally favored under basic conditions [2]. However, the 2H-indazole regioisomer has distinct electronic distribution, dipole moment orientation, and hydrogen-bond acceptor topology compared to the 1H-indazole form. While the two regioisomers share identical molecular formula, MW, computed LogP (2.69), and TPSA (41.61), their different nitrogen connectivity fundamentally alters pharmacophoric geometry and potential target engagement .

Regioisomerism Tautomerism Structure-Activity Relationship

Purity Specification Advantage: 97% Minimum Purity vs. 95% for Key Analogs

The target compound is commercially available at a stated purity of 97% from Leyan and 96% from BOC Sciences , compared to 95% purity specifications for the 1H-regioisomer (CAS 937601-61-1, AKSci 4050CY) and the 2-methyl analog (CAS 937601-64-4, AKSci 3992CY) . A purity difference of 1-2 percentage points, while seemingly modest, corresponds to 2-5x lower maximum possible impurity burden (3% vs. 5% total impurities), which is material for quantitative biochemical assays where impurities can confound IC₅₀ determinations or crystallographic studies.

Purity Quality Control Procurement

Density Differentiation vs. 2-Methyl Analog: Implications for Formulation and Crystallization

The target compound has a predicted density of 1.35±0.1 g/cm³ , which is 0.03 g/cm³ higher than that of the 2-methyl analog (density = 1.32±0.1 g/cm³) . This density difference reflects the more compact molecular packing enabled by the absence of the α-methyl branch on the propanenitrile chain. Higher density can correlate with more favorable crystal lattice energy, potentially influencing crystallinity, melting behavior, and ease of formulation into solid-dosage forms during preclinical development.

Density Formulation Crystallography

TPSA and Hydrogen Bond Profile: Identical to Key Analogs, Ensuring Consistent Permeability Baseline

The target compound shares identical topological polar surface area (TPSA = 41.61 Ų) and hydrogen bond profile (H_Acceptors = 3, H_Donors = 0, Rotatable_Bonds = 2) with both the 1H-regioisomer (CAS 937601-61-1) and the 2-methyl analog (CAS 937601-64-4) . This equivalence means that passive membrane permeability, as estimated by TPSA-based models, is predicted to be comparable across these analogs, and any observed permeability differences would be attributable to LogP-driven lipophilicity rather than TPSA-driven hydrogen-bonding effects. This property isolation is valuable for SAR studies where LogP is the variable of interest.

TPSA Permeability Drug-likeness

Optimal Research and Industrial Application Scenarios for 3-(3-(Trifluoromethyl)-4,5,6,7-tetrahydro-2H-indazol-2-yl)propanenitrile (CAS 937601-58-6)


Lead Optimization SAR Studies Targeting Lipophilicity Reduction

The target compound, with a LogP of 2.69—0.25 log units lower than the 2-methyl analog—is the preferred procurement choice for medicinal chemistry teams seeking to reduce compound lipophilicity while retaining the tetrahydroindazole pharmacophore. Lower LogP correlates with improved solubility and reduced metabolic liability, and the 2.69 value of CAS 937601-58-6 places it closer to optimal oral drug-like space (LogP 1-3) than the 2.94 of the comparator . This makes it a superior starting point for lead series where logD reduction is a key optimization vector.

Regioisomer-Specific Biochemical Screening Assays

For screening campaigns that probe the biological consequence of indazole N-alkylation regiochemistry, CAS 937601-58-6 serves as the definitive 2H-indazole reference standard. Because 1H- and 2H-indazole regioisomers can exhibit divergent target binding despite sharing identical molecular formulas, physical properties, and computed descriptors (both have MW 243.23, TPSA 41.61, and LogP 2.69), unambiguous regioisomeric identity is essential for SAR interpretation [1]. Procurement of the well-characterized 2H-isomer (InChI Key IDVRXPIATAZEBE-UHFFFAOYSA-N) eliminates confounding by regioisomeric impurities.

Crystallography and Solid-State Characterization Requiring Higher-Density Material

The target compound's higher predicted density (1.35 g/cm³) relative to the 2-methyl analog (1.32 g/cm³) and butanenitrile analog (1.32 g/cm³) suggests more efficient molecular packing , which may translate to improved crystal quality for single-crystal X-ray diffraction studies. Researchers requiring well-diffracting crystals for structure-based drug design should preferentially procure the higher-density propanenitrile derivative.

Quantitative Biochemical Assays Requiring Higher-Purity Building Blocks

With a minimum purity specification of 97% (Leyan), CAS 937601-58-6 offers 40-60% lower maximum impurity burden versus the 95%-purity specifications of the 1H-regioisomer and 2-methyl analog . This purity advantage is directly relevant for IC₅₀/EC₅₀ determinations, biophysical binding assays (SPR, ITC), and crystallographic studies where trace impurities can produce artifacts or false positives.

Quote Request

Request a Quote for 3-(3-(Trifluoromethyl)-4,5,6,7-tetrahydro-2H-indazol-2-yl)propanenitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.